![molecular formula C16H12BrNOS B2569718 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-15-2](/img/structure/B2569718.png)
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to an indole ring system with a carbaldehyde functional group.
Métodos De Preparación
The synthesis of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The bromophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a bromophenyl thiol reacts with a suitable indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Análisis De Reacciones Químicas
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl sulfanyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Lacks the bromophenyl sulfanyl group, which may result in different biological activities and reactivity.
4-bromo-1-methyl-1H-indole-3-carbaldehyde: Similar structure but without the sulfanyl group, leading to variations in chemical reactivity and biological properties.
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGFJXKOJJLXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
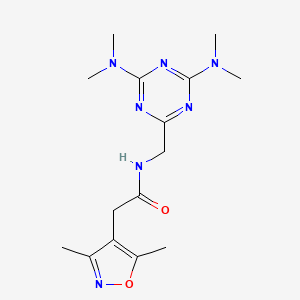
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![2-(methylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2569637.png)
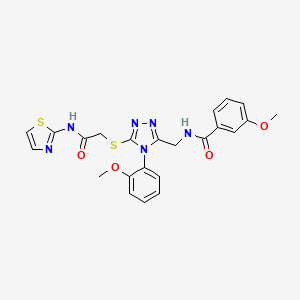
amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2569642.png)
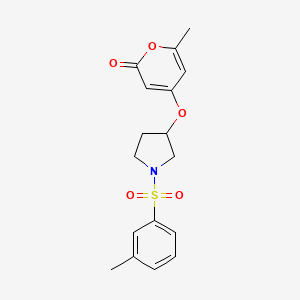
![8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-3-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE](/img/structure/B2569646.png)
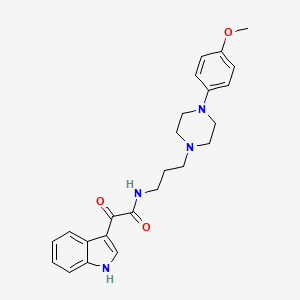
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2569652.png)
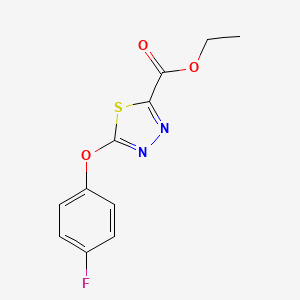
![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
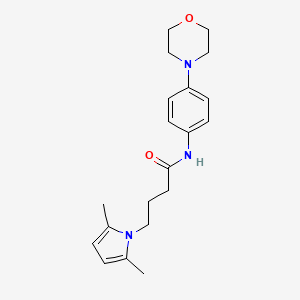
![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)
![5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2569658.png)
